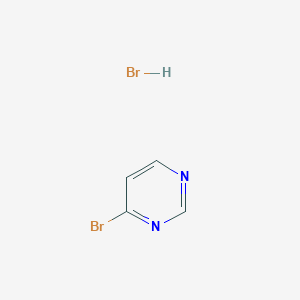4-Bromopyrimidine hydrobromide
CAS No.: 1187931-22-1
Cat. No.: VC2917067
Molecular Formula: C4H4Br2N2
Molecular Weight: 239.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187931-22-1 |
|---|---|
| Molecular Formula | C4H4Br2N2 |
| Molecular Weight | 239.9 g/mol |
| IUPAC Name | 4-bromopyrimidine;hydrobromide |
| Standard InChI | InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-3-7-4;/h1-3H;1H |
| Standard InChI Key | UFFBOGDIZFQAIG-UHFFFAOYSA-N |
| SMILES | C1=CN=CN=C1Br.Br |
| Canonical SMILES | C1=CN=CN=C1Br.Br |
Introduction
4-Bromopyrimidine hydrobromide is a chemical compound with the molecular formula C₄H₃BrN₂·HBr. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 in the ring. This compound is widely used in synthetic chemistry, particularly as a building block for the synthesis of various heterocyclic compounds.
Applications in Research
4-Bromopyrimidine hydrobromide serves as a valuable reagent in organic synthesis. It is used to create diverse heterocyclic compounds, such as 5-bromopyrimidine and 4-bromopyrazine. Additionally, in biochemistry, it acts as a ligand, facilitating studies related to the structure and function of proteins.
Synthetic Chemistry:
-
Building Block: It is a key intermediate in the synthesis of various heterocyclic compounds.
-
Electrophile: It forms new carbon-nitrogen bonds when interacting with nucleophiles.
Biochemistry:
-
Protein Studies: It binds to proteins, influencing their activity and structure.
Safety and Handling
Handling 4-bromopyrimidine hydrobromide requires caution due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin irritation and serious eye irritation. Proper protective equipment and ventilation are necessary when working with this compound.
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Research Findings
Recent studies have highlighted the versatility of 4-bromopyrimidine hydrobromide in organic synthesis. It is used to develop new chemical reactions and compounds, contributing significantly to advancements in medicinal chemistry and biochemistry. Its role as a ligand in protein studies has also been explored, providing insights into protein function and regulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume